molecular formula C11H12O3 B12279535 3-Hydroxy-2-phenylacrylicacidethylester

3-Hydroxy-2-phenylacrylicacidethylester

Cat. No.: B12279535
M. Wt: 192.21 g/mol
InChI Key: ZQCUSIHDKTWLTA-NTMALXAHSA-N
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Description

3-Hydroxy-2-phenylacrylic acid ethyl ester is an aromatic ester derivative characterized by a hydroxy group at the 3-position, a phenyl group at the 2-position, and an ethyl ester moiety. This compound is structurally related to cinnamic acid derivatives, with modifications that influence its physicochemical properties and applications. The ethyl ester group enhances lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and possibly as a precursor in specialty chemicals .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (Z)-3-hydroxy-2-phenylprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8-

InChI Key

ZQCUSIHDKTWLTA-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)/C(=C\O)/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-phenylacrylicacidethylester typically involves the esterification of 3-hydroxy-2-phenylacrylic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-2-phenylacrylicacidethylester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenylacrylicacidethylester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-Oxo-2-phenylacrylicacidethylester.

    Reduction: 3-Hydroxy-2-phenylpropanol.

    Substitution: 3-Chloro-2-phenylacrylicacidethylester.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of 3-hydroxy-2-phenylacrylic acid ethyl ester exhibit promising anticancer properties. For instance, a study synthesized several analogs and tested their antiproliferative effects on human cancer cell lines such as HCT-116 and HeLa. The results indicated that certain compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as new anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A recent study focused on derivatives of 3-hydroxy-2-phenylacrylic acid ethyl ester against multidrug-resistant Gram-positive bacteria and fungi. The findings revealed structure-dependent antimicrobial efficacy, with some derivatives demonstrating significant activity against resistant strains of Staphylococcus aureus and Clostridium difficile, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Polymer Science Applications

Polymerization Reactions
3-Hydroxy-2-phenylacrylic acid ethyl ester can serve as a monomer in the synthesis of various polymers. Its unique structure allows for the formation of copolymers that can be utilized in coatings, adhesives, and sealants. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

Biochemical Probes

Enzyme Inhibition Studies
The compound has been used as a biochemical probe to study enzyme interactions, particularly in the context of histone deacetylase (HDAC) inhibition. Research indicates that modifications to the 3-hydroxy-2-phenylacrylic acid ethyl ester structure can lead to enhanced HDAC inhibitory activity, providing insights into the design of novel HDAC inhibitors for cancer therapy .

Data Summary

Application Area Key Findings References
Anticancer ActivityCompounds showed IC50 values comparable to doxorubicin against cancer cell lines
Antimicrobial PropertiesSignificant activity against resistant strains of S. aureus and C. difficile
Polymer ScienceEnhances mechanical properties and thermal stability in polymer formulations
Enzyme InhibitionModifications lead to improved HDAC inhibitory activity

Case Studies

  • Anticancer Compound Development : A series of 24 compounds derived from 3-hydroxy-2-phenylacrylic acid ethyl ester were synthesized and evaluated for their anticancer properties. The study found that specific modifications significantly enhanced their potency against various cancer cell lines, supporting further development for clinical applications.
  • Antimicrobial Activity Assessment : A comprehensive screening of derivatives against multidrug-resistant pathogens was conducted using broth microdilution techniques. Several compounds exhibited promising results, indicating their potential as new antimicrobial agents amidst rising resistance issues.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenylacrylicacidethylester involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways. The compound’s ability to act as both an electrophile and a nucleophile makes it versatile in different chemical and biological contexts.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-hydroxy-2-phenylacrylic acid ethyl ester and related compounds:

Compound Name Molecular Formula Functional Groups Key Features
3-Hydroxy-2-phenylacrylic acid ethyl ester C₁₁H₁₂O₃ Hydroxyl, phenyl, ethyl ester Lipophilic due to ethyl ester; aromatic stability from phenyl group .
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ Two hydroxyl groups, carboxylic acid High polarity; strong antioxidant properties .
Methyl 2-cyano-3-phenylacrylate C₁₁H₉NO₂ Cyano, phenyl, methyl ester Electron-withdrawing cyano group enhances reactivity in nucleophilic additions .
(2Z)-3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid C₁₇H₁₆O₄ Ethoxy, hydroxyl, phenyl, carboxylic acid Ethoxy group increases hydrophobicity; dual substituents influence bioavailability .

Physicochemical Properties

  • Solubility: The ethyl ester group in 3-hydroxy-2-phenylacrylic acid ethyl ester reduces water solubility compared to caffeic acid, which has free carboxylic acid and hydroxyl groups . Methyl 2-cyano-3-phenylacrylate’s cyano group further lowers solubility in polar solvents .
  • Reactivity: The hydroxyl group in the target compound allows for hydrogen bonding and participation in oxidation reactions, whereas the cyano group in methyl 2-cyano-3-phenylacrylate facilitates nucleophilic attacks .

Biological Activity

3-Hydroxy-2-phenylacrylic acid ethyl ester (HPAE) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.

Chemical Structure

The chemical structure of HPAE is characterized by a phenyl group attached to an acrylic acid backbone with a hydroxyl and ethyl ester functional group. This structure is crucial for its biological activity.

Antioxidant Properties

HPAE exhibits significant antioxidant activity, which is essential in combating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that HPAE possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which play a critical role in inflammation .

Antimicrobial Activity

HPAE demonstrates antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against bacteria and fungi, suggesting its potential as a natural antimicrobial agent .

The biological activities of HPAE can be attributed to several mechanisms:

  • Free Radical Scavenging: HPAE neutralizes free radicals through electron donation, reducing oxidative stress.
  • Inhibition of Enzymatic Activity: By inhibiting COX-2 and other inflammatory mediators, HPAE reduces inflammation.
  • Disruption of Microbial Cell Membranes: HPAE's lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Case Study 1: Antioxidant Activity in Human Cells

A study conducted on cultured human fibroblasts demonstrated that HPAE significantly reduced oxidative stress markers when exposed to hydrogen peroxide. The results indicated a dose-dependent increase in cell viability and a decrease in lipid peroxidation levels.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of arthritis, administration of HPAE resulted in decreased paw swelling and reduced levels of inflammatory cytokines in serum. Histological analysis revealed less tissue damage compared to control groups.

Case Study 3: Antimicrobial Efficacy

An investigation into the antimicrobial properties of HPAE showed that it inhibited the growth of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating strong antimicrobial potential.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX-2
AntimicrobialDisruption of microbial cell membranes

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